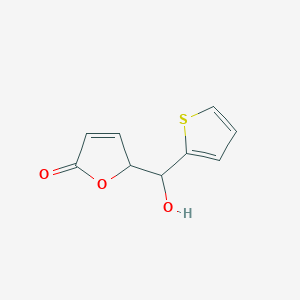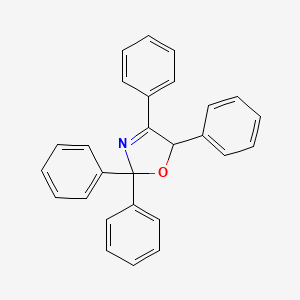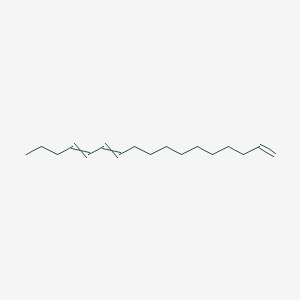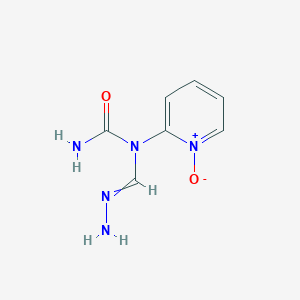
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate is a complex organic compound that features a phosphate group bonded to a 4-chlorophenyl ring and two 5-chloroquinolin-8-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate typically involves the reaction of 4-chlorophenol with 5-chloroquinoline-8-yl phosphate under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline rings to dihydroquinolines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its anticancer activity, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s phosphate group also plays a crucial role in its activity by facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with oxidized quinoline rings.
Dihydroquinolines: Reduced forms of quinoline derivatives.
Uniqueness
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate is unique due to its dual quinoline structure and the presence of a phosphate group. This combination enhances its potential biological activity and makes it a versatile compound for various applications .
Propiedades
Número CAS |
83416-83-5 |
|---|---|
Fórmula molecular |
C24H14Cl3N2O4P |
Peso molecular |
531.7 g/mol |
Nombre IUPAC |
(4-chlorophenyl) bis(5-chloroquinolin-8-yl) phosphate |
InChI |
InChI=1S/C24H14Cl3N2O4P/c25-15-5-7-16(8-6-15)31-34(30,32-21-11-9-19(26)17-3-1-13-28-23(17)21)33-22-12-10-20(27)18-4-2-14-29-24(18)22/h1-14H |
Clave InChI |
VYYURDGLFRRHCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)OP(=O)(OC3=CC=C(C=C3)Cl)OC4=C5C(=C(C=C4)Cl)C=CC=N5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)

![(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)
![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)







![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
